molecular formula C23H22N4O3 B2921608 5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 850803-59-7

5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2921608
CAS No.: 850803-59-7
M. Wt: 402.454
InChI Key: GYDWEODMLVSPJF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]benzimidazole core, substituted with a hydroxypropyl chain, a 3-methoxyphenylamino group, a methyl group, and a carbonitrile moiety. Its structural complexity arises from the fused bicyclic aromatic system, which confers unique electronic and steric properties.

Properties

IUPAC Name

5-[2-hydroxy-3-(3-methoxyanilino)propyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15-10-22(29)27-21-9-4-3-8-20(21)26(23(27)19(15)12-24)14-17(28)13-25-16-6-5-7-18(11-16)30-2/h3-11,17,25,28H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDWEODMLVSPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CNC4=CC(=CC=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties.

Chemical Structure

The compound's structure can be represented as follows:

C19H21N5O3\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{3}

This chemical formula indicates a complex arrangement of nitrogen, oxygen, and carbon atoms that contribute to its biological activity.

Synthesis

The synthesis of this compound involves multiple steps, typically including the condensation of appropriate precursors followed by various functional group modifications. The specific methods used can significantly affect the yield and purity of the final product.

Antiproliferative Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:

  • IC50 Values : Compounds structurally related to this compound showed IC50 values ranging from 1.2 μM to 5.3 μM against different cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) .
CompoundCell LineIC50 (μM)
10MCF-71.2
11HCT1163.7
12HEK 2935.3

These results indicate a promising potential for further development as anticancer agents.

Antibacterial Activity

The compound has also shown antibacterial properties, particularly against Gram-positive bacteria. Notably:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 8 μM against Enterococcus faecalis, indicating strong antibacterial activity .

Antioxidative Activity

In addition to its antiproliferative and antibacterial effects, this compound has demonstrated significant antioxidative properties. Comparative studies indicated that some derivatives had improved antioxidative activity compared to standard antioxidants like Butylated Hydroxytoluene (BHT) .

Case Studies

A number of in vitro studies have been conducted to assess the biological activities of related compounds:

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of several benzimidazole derivatives, revealing that modifications in the side chains significantly influenced their activity against cancer cell lines .
  • Antibacterial Testing : Another study focused on the antibacterial properties of similar compounds against various bacterial strains, confirming their effectiveness particularly against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

NMR Spectral Analysis

Comparative NMR studies () reveal that substituent positioning significantly impacts chemical shifts. For example, in compounds with similar methoxyphenylamino groups, protons in regions analogous to the hydroxypropyl chain (δ ~4.66 ppm in Compound 3s) exhibit upfield shifts due to hydrogen bonding. However, the pyrido-benzimidazole core in the target compound may induce distinct deshielding effects in aromatic protons (e.g., δ 7.16–7.64 ppm in pyrano-pyrazole derivatives vs. δ 6.87–7.64 ppm in fused bicyclic systems) .

Bioactivity and Mode of Action

highlights that compounds with methoxyphenyl and carbonitrile groups often cluster into bioactivity groups targeting kinases or G-protein-coupled receptors. For instance, 2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile (), despite its distinct dipyrido-pyrimidine core, shares bioactivity profiles with the target compound, suggesting that the methoxy and carbonitrile moieties drive target selectivity .

Physicochemical Properties and Lumping Strategies

The “lumping” strategy () groups compounds with similar substituents but divergent cores. For example, methoxyphenyl-containing compounds are often lumped together in pharmacokinetic models due to shared metabolic pathways (e.g., O-demethylation). However, the pyrido-benzimidazole core’s rigidity may reduce solubility compared to pyrano-pyrazole derivatives, impacting bioavailability .

Data Tables

Table 2: Bioactivity Clustering ()

Compound Class Common Targets Bioactivity Cluster
Methoxyphenyl-carbonitrile Kinases (e.g., EGFR, VEGFR) Cluster A
Pyrido-benzimidazole DNA topoisomerases Cluster B (predicted)

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